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2',5'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

Catalog No.
S792454
CAS No.
898781-02-7
M.F
C17H16Cl2O
M. Wt
307.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',5'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

CAS Number

898781-02-7

Product Name

2',5'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

IUPAC Name

1-(2,5-dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one

Molecular Formula

C17H16Cl2O

Molecular Weight

307.2 g/mol

InChI

InChI=1S/C17H16Cl2O/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-10-14(18)4-5-16(15)19/h4-5,7-10H,3,6H2,1-2H3

InChI Key

NCJAJUBPWYSOEJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl)C

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl)C

Application in Pharmaceutical Research

2',5'-Dichloro-3-(3,5-dimethylphenyl)propiophenone is an organic compound with the molecular formula C₁₇H₁₆Cl₂O. It features two chlorine atoms at the 2' and 5' positions of the aromatic ring and a 3-(3,5-dimethylphenyl) substituent on the propiophenone backbone. The compound is characterized by its unique structural features that contribute to its chemical properties and biological activities .

Typical of ketones and aromatic compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl group in the propiophenone structure can undergo nucleophilic addition reactions.
  • Electrophilic Substitution: The aromatic rings can react with electrophiles due to their electron-rich nature.
  • Reduction Reactions: The carbonyl group can be reduced to form alcohols or other derivatives.

The synthesis of 2',5'-dichloro-3-(3,5-dimethylphenyl)propiophenone generally involves multi-step organic synthesis techniques:

  • Formation of Propiophenone: Starting from appropriate acetophenone derivatives.
  • Chlorination: Introduction of chlorine atoms at specific positions using chlorinating agents.
  • Aromatic Substitution: Incorporation of the 3,5-dimethylphenyl group through electrophilic aromatic substitution.

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs.
  • Chemical Research: In studies exploring structure-activity relationships in medicinal chemistry.
  • Material Science: As a precursor for synthesizing novel materials with specific properties.

Interaction studies typically focus on how this compound interacts with biological targets or other chemical entities. These studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or enzymes.
  • Synergistic Effects: Investigating whether it enhances or diminishes the effects of other drugs or compounds.

Several compounds share structural similarities with 2',5'-dichloro-3-(3,5-dimethylphenyl)propiophenone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2',4'-Dichloro-3-(2,5-dimethylphenyl)propiophenoneChlorine at 2' and 4' positionsDifferent chlorine substitution pattern
2',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenoneChlorine at 2' and 5' positionsVariation in phenyl substituent
3',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenoneChlorine at 3' and 5' positionsDifferent position of chlorine affecting reactivity

These compounds highlight the uniqueness of 2',5'-dichloro-3-(3,5-dimethylphenyl)propiophenone through its specific substitution pattern and potential applications in medicinal chemistry.

XLogP3

5.5

Wikipedia

1-(2,5-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one

Dates

Last modified: 08-15-2023

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